molecular formula C27H21N3O3 B612102 Chiauranib CAS No. 1256349-48-0

Chiauranib

货号 B612102
CAS 编号: 1256349-48-0
分子量: 435.483
InChI 键: BRKWREZNORONDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chiauranib is a novel orally active multi-target inhibitor . It simultaneously inhibits the angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R . It has been used in trials studying the treatment of solid tumors .

科学研究应用

  1. Chiauranib对晚期实体瘤和淋巴瘤的治疗:一项I期研究显示Chiauranib在治疗难治性晚期实体瘤和淋巴瘤患者中具有潜力。该研究显示其具有可接受的安全性、有利的药代动力学特性和潜在的抗肿瘤活性,导致了几项正在进行中的Ib/II期临床研究 (Sun et al., 2019)

  2. 小细胞肺癌(SCLC)的单药治疗:一项探索性II期研究聚焦于Chiauranib作为SCLC的单药治疗,针对已接受两种或两种以上治疗方案的患者。结果显示患者具有显著的抗肿瘤活性和良好的耐受性,计划进行进一步的临床研究 (Shi et al., 2021)

  3. 选择性抑制KRAS野生型结直肠癌:一项研究显示Chiauranib在抑制KRAS野生型结直肠癌细胞增殖和诱导凋亡方面的有效性,突显了其通过p53信号通路的机制 (Yin et al., 2020)

  4. 转化滤泡性淋巴瘤(t-FL)的治疗:研究表明Chiauranib作为t-FL的治疗潜力。观察到其通过改变VEGFR2/ERK/STAT3信号通路来抑制肿瘤生长和迁移,并诱导凋亡 (Tang et al., 2022)

  5. 抑制急性髓系白血病(AML)细胞生长:发现Chiauranib(CS2164)对AML具有有效性,通过抑制VEGFR2信号通路抑制细胞增殖并诱导凋亡。这表明其在AML治疗中的潜在作用 (Deng et al., 2019)

安全和危害

Chiauranib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In a phase I dose-escalation study, the most common treatment-related adverse events included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension .

属性

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chiauranib

CAS RN

1256349-48-0
Record name Chiauranib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiauranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibcasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (39.6 mg, 91% yield) was prepared as a brown solid from 6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid (34.5 mg, 0.1 mmol) and o-phenylenediamine (43.2 mg, 0.4 mmol) by an analogous procedure to that described in example 16. LC-MS (m/z) 1H NMR (DMSO-d6) δ 3.95 (s, 3H, —OCH3), 4.97 (s, 2H, benzene-NH2), 6.60 (d, J=5.2 Hz, 1H, Ar—H), 6.64 (t, J=7.6 Hz, 1H, Ar—H), 6.82 (d, J=7.8 Hz, 1H, Ar—H), 6.99 (t, J=7.4 Hz, 1H, Ar—H), 7.31 (dd, J=2.5 and 9.1 Hz, 1H, Ar—H), 7.38 (d, J=7.6 Hz, 1H, Ar—H), 7.45 (d, J=2.4 Hz, 1H, Ar—H), 7.57 (dd, J=2.4 and 9.2 Hz, 1H, Ar—H), 7.65 (t, J=7.8 Hz, 1H, Ar—H), 7.87-7.88 (m, 2H, Ar—H), 8.07 (d, J=8.2 Hz, 1H, Ar—H), 8.25 (d, J=9.2 Hz, 1H, Ar—H), 8.43 (d, J=9.2 Hz, 1H, Ar—H), 8.65 (d, J=5.2 Hz, 1H, Ar—H), 9.84 (s, 1H, benzene-NH). 436 (M+1).
Name
6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
43.2 mg
Type
reactant
Reaction Step One
Yield
91%

Citations

For This Compound
105
Citations
Y Sun, L Yang, X Hao, Y Liu… - … of hematology & …, 2019 - jhoonline.biomedcentral.com
… of chiauranib have been verified in vivo by preclinical studies. Also, chiauranib shows broad … to determine the safety and tolerability of chiauranib in patients with advanced solid tumor …
Number of citations: 24 jhoonline.biomedcentral.com
Y Shi, J Fang, X Li, Y Liu, Z Chen, Z Ma, T Sun - Cancer Research, 2021 - AACR
… that chiauranib 50mg once daily was well tolerated. Here we report results from an exploratory phase 2 study of chiauranib … Patients received chiauranib 50 mg once daily orally until …
Number of citations: 1 aacrjournals.org
H Yin, J Xie, P Jiang, X Jiang, D Duan, J Qi… - American Journal of …, 2020 - ncbi.nlm.nih.gov
… Our study shows that Chiauranib inhibits cell proliferation and induces apoptosis in KRAS … by Chiauranib. Our findings provide the rationale for further clinical evaluation of Chiauranib …
Number of citations: 8 www.ncbi.nlm.nih.gov
Y Tang, M Zhong, G Pan, J Tan, C Xie, Y Jiang, J Yao… - Pharmaceuticals, 2022 - mdpi.com
… We first determined the cytotoxicity of chiauranib in t-FL cell lines through CCK-… chiauranib in a xenograft model. More importantly, we identified the underlying mechanism of chiauranib …
Number of citations: 6 www.mdpi.com
T Gao, J Huang, H Yin, J Huang, J Xie, T Zhou… - Cell Death & …, 2023 - nature.com
… We predict that Chiauranib also affects the apoptosis pathway in NKTL cells since the … mechanism of Chiauranib. Further on, we tried to verify this finding in vivo. Chiauranib inhibited the …
Number of citations: 1 www.nature.com
Y Tang, M Zhong, J Zha, B Xu - Blood, 2022 - ashpublications.org
… was significantly reduced in tumors in the chiauranib group, which was validated by … to an inhibitory effect of Chiauranib. In conclusion, by acting on VEGFR2, chiauranib is acting on the …
Number of citations: 1 ashpublications.org
Y Shi, J Fang, X Li, Y Liu, Z Chen, Z Ma… - CANCER …, 2021 - m.marthaarifin.com
开云app体育-开云app官网下载体育版 请输入关键字 确定 学生 | 教职工 | 校友 | 访客 | 招聘 | 捐赠 | 门户 网络 邮箱燕云 直播 图书馆 医学部 领导信箱 开云官网入口app kaiyun开云平台·(中国)官方 …
Number of citations: 0 m.marthaarifin.com
M Deng, H Zhao, Q Chen, J Zhao, Y Shi, L Yu… - European journal of …, 2019 - Elsevier
… In this study, we investigated the effectiveness of CS2164 (named as Chiauranib), a novel receptor tyrosine kinase inhibitor, in AML cells. Our results illustrated that CS2164 significantly …
Number of citations: 9 www.sciencedirect.com
Z Azhar, RP Grose, A Raza, Z Raza - Exploration of Targeted Anti …, 2023 - ncbi.nlm.nih.gov
… Edicotinib (JNJ-40346527), chiauranib, and sorafenib are carboxamides that are in clinical trials for various cancers. Chiauranib and sorafenib are multikinase inhibitors whereas …
Number of citations: 4 www.ncbi.nlm.nih.gov
Z Wang, J Kim, P Zhang, JMG Achi, Y Jiang, L Rong - Cell Insight, 2022 - Elsevier
… Small molecule inhibitors targeting cell cycle mechanisms, such as CDK4/6 inhibitors abemaciclib and trilaciclib, and Aurora kinase B inhibitors chiauranib, AZD2811 and AZD1152, are …
Number of citations: 5 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。